molecular formula C12H18ClNO B1458019 3-(4-Ethoxybenzyl)azetidine hydrochloride CAS No. 1864056-80-3

3-(4-Ethoxybenzyl)azetidine hydrochloride

Cat. No.: B1458019
CAS No.: 1864056-80-3
M. Wt: 227.73 g/mol
InChI Key: WJJHXEZHZQZINL-UHFFFAOYSA-N
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Description

3-(4-Ethoxybenzyl)azetidine hydrochloride: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethoxybenzyl group attached to the azetidine ring, and it is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Biochemical Analysis

Biochemical Properties

3-(4-Ethoxybenzyl)azetidine hydrochloride plays a significant role in various biochemical reactions. The compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular function. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. This degradation can result in a decrease in the compound’s efficacy and potential changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects. For instance, studies have shown that high doses of this compound can lead to liver and kidney damage in animal models. Additionally, threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various compounds. These interactions can influence metabolic flux and the levels of metabolites within the cell. For example, the compound can alter the metabolism of drugs by inhibiting or activating cytochrome P450 enzymes, leading to changes in drug efficacy and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, leading to its accumulation in certain organelles .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethoxybenzyl)azetidine hydrochloride typically involves the alkylation of azetidine with 4-ethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxybenzyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted azetidines.

Scientific Research Applications

3-(4-Ethoxybenzyl)azetidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxybenzyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activity, inhibition of microbial growth, or alteration of cellular processes.

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the ethoxybenzyl group.

    3-(4-Methoxybenzyl)azetidine hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Chlorobenzyl)azetidine hydrochloride: Similar structure but with a chloro group instead of an ethoxy group.

Uniqueness: 3-(4-Ethoxybenzyl)azetidine hydrochloride is unique due to the presence of the ethoxybenzyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other azetidine derivatives.

Properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-2-14-12-5-3-10(4-6-12)7-11-8-13-9-11;/h3-6,11,13H,2,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJHXEZHZQZINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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